

Lyso Flipper-TR 29 stability and storage best practices

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Compound of Interest

Compound Name: Lyso Flipper-TR 29

Cat. No.: B12386887

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Lyso Flipper-TR Technical Support Center

Welcome to the technical support center for Lyso Flipper-TR, a fluorescent probe designed to measure membrane tension in the lysosomes of living cells. This guide provides detailed information on the stability and storage of Lyso Flipper-TR, alongside troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Lyso Flipper-TR?

A1: Lyso Flipper-TR is a mechanosensitive fluorescent probe that specifically targets the lysosomal membrane.^{[1][2]} Its core structure consists of two twisted dithienothiophenes. When the probe inserts into the lipid bilayer of the lysosome, the degree of twisting between these two moieties changes in response to the lateral forces and lipid packing of the membrane. Increased membrane tension leads to a more planar conformation of the probe, which in turn results in a longer fluorescence lifetime.^{[3][4]} This change in fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), is used to report changes in lysosomal membrane tension.^{[1][5]}

Q2: How is Lyso Flipper-TR targeted to the lysosome?

A2: Lyso Flipper-TR contains a morpholine headgroup. This group becomes protonated in the acidic environment of the late endosomes and lysosomes, which effectively traps the probe

within the membranes of these organelles.[3]

Q3: What are the optimal excitation and emission wavelengths for Lyso Flipper-TR?

A3: Lyso Flipper-TR has a broad absorption and emission spectrum. For optimal performance, excitation is commonly performed using a 488 nm laser, with emission collected in the range of 575 to 625 nm.[1][2]

Q4: Is Lyso Flipper-TR suitable for long-term imaging?

A4: For short-term experiments (less than 2 hours), it is generally acceptable to leave the cells in the medium containing Lyso Flipper-TR.[3] For longer-term imaging, it is important to be aware that prolonged exposure to the excitation light can induce phototoxicity, which may alter the pH of the medium and affect lysosomal acidity, potentially leading to a loss of staining.[3]

Stability and Storage

Proper storage and handling of Lyso Flipper-TR are crucial for maintaining its performance and ensuring reproducible results.

Parameter	Recommendation	Rationale
Storage of Dry Compound	Store at -20°C upon receipt.[1][6]	Protects the probe from degradation.
Preparation of Stock Solution	Dissolve in new, anhydrous DMSO to make a 1 mM stock solution.[1]	The presence of water in DMSO can significantly reduce the shelf life of the probe.[1][5]
Storage of Stock Solution	Store the DMSO stock solution at -20°C.[1]	Ensures stability for up to 3 months.[1]
Handling of Stock Solution	Allow the vial to warm to room temperature before opening. Do not aliquot into smaller volumes.[1]	Prevents condensation of water into the solution. The probe is not sensitive to multiple freeze-thaw cycles, and aliquoting can lead to faster decay.[1][5]

Experimental Protocols

Preparation of Lyso Flipper-TR Stock Solution (1 mM)

- Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.
- Add 35 μL of anhydrous dimethyl sulfoxide (DMSO) to the vial containing 35 nmol of the probe.
- Vortex briefly to ensure the probe is fully dissolved.
- Store the 1 mM stock solution at -20°C . This solution is stable for up to three months.[\[1\]](#)

Staining Protocol for Live Cells

Note: This protocol is optimized for HeLa cells and may require adjustments for other cell types.

- Culture cells on coverslips or in imaging dishes suitable for microscopy.
- Shortly before staining, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 μM in serum-free cell culture medium (e.g., Fluorobrite). It is recommended to apply the staining solution to the cells within 5 minutes of preparation.[\[1\]](#)
- Remove the existing cell culture medium from the cells.
- Add the staining solution to the cells and incubate for 15-30 minutes at 37°C .[\[7\]](#)
- For short-term imaging (under 2 hours), washing is not required as the probe is only fluorescent when inserted into a membrane.[\[3\]](#) For longer imaging periods, you may optionally wash the cells once with fresh growth medium.

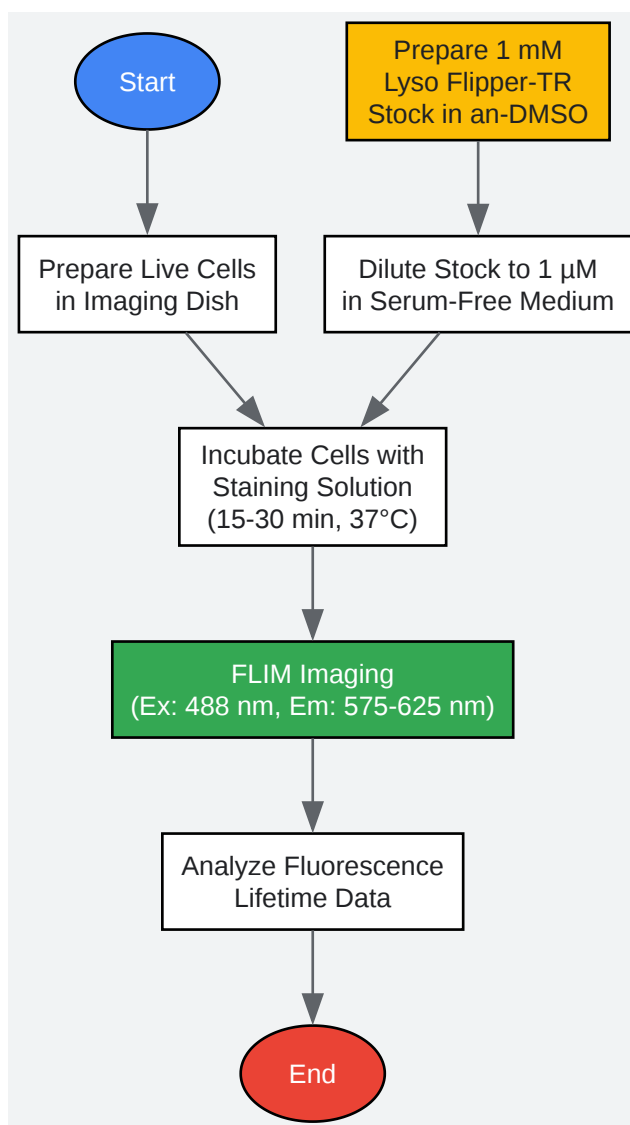
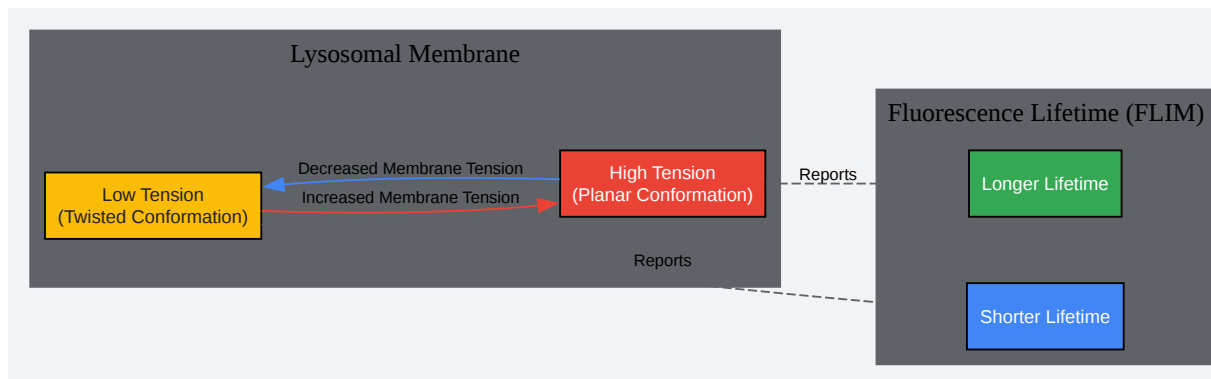
Troubleshooting Guide

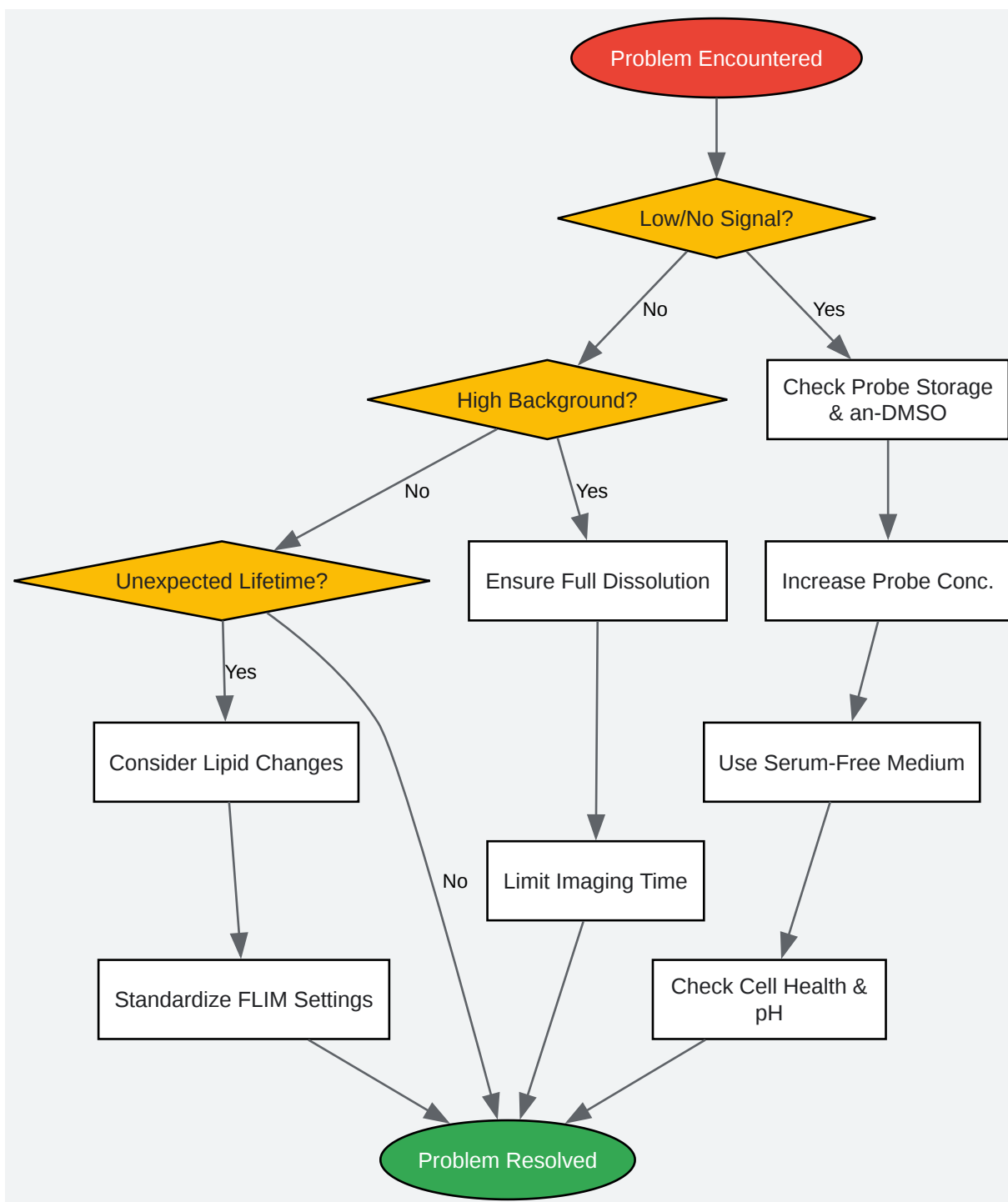
Issue	Possible Cause	Suggested Solution
Low or No Fluorescence Signal	Improper probe storage or handling: The probe may have degraded due to exposure to moisture or light.	Ensure the probe is stored at -20°C and that the DMSO used for the stock solution is anhydrous.[1]
Low probe concentration: The staining concentration may be too low for your cell type.	Increase the probe concentration up to 2 µM.[8]	
Presence of serum in staining medium: Fetal Calf Serum (FCS) or other sera can reduce labeling efficiency.[8]	Use a serum-free medium for the staining procedure.[3]	
Loss of lysosomal acidity: Changes in the cellular environment or phototoxicity can lead to a loss of the acidic environment in lysosomes, causing the probe to leak out. [3]	Minimize light exposure and use fresh, buffered imaging medium. Ensure cells are healthy.	
High Background Fluorescence	Probe precipitation: The probe may not be fully dissolved in the aqueous imaging medium.	Ensure the DMSO stock solution is properly mixed into the cell culture medium. Prepare the staining solution immediately before use.[1]
Internalization of the probe: During long imaging sessions, the probe can be internalized through endocytosis, leading to signals from other intracellular structures.[9]	Limit the duration of the imaging experiment. For longer experiments, consider washing the cells after the initial staining.	
Unexpected Fluorescence Lifetime Values	Changes in lipid composition: The fluorescence lifetime of Lyso Flipper-TR is sensitive to	Be aware that experimental conditions that alter the lipid makeup of the lysosomal

	both membrane tension and lipid composition.[1][5]	membrane will also affect the probe's lifetime.
Instrumental variability: Different FLIM systems and acquisition settings can yield different absolute lifetime values.[10]	Use consistent instrument settings for comparative experiments and avoid direct comparison of absolute values across different setups without proper calibration.	
Photodamage: Excessive laser power can damage the cells and alter membrane properties.[10]	Use the lowest possible laser power that provides a sufficient signal-to-noise ratio.	
Cell Death or Abnormal Morphology	DMSO toxicity: High concentrations of DMSO can be toxic to cells.	Ensure the final concentration of DMSO in the imaging medium is low (typically $\leq 0.1\%$).
Probe-induced toxicity: While generally low, high concentrations of the probe may be cytotoxic to some cell lines.	Perform a concentration-dependent toxicity assay to determine the optimal, non-toxic concentration for your specific cell type. No impact on HeLa cell viability has been observed at concentrations up to 5 μM . [1]	

Visualizations

Lyso Flipper-TR Mechanism of Action





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